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  • Product: Methyl 2-carbamoyl-3-phenylpropionate
  • CAS: 57355-27-8

Core Science & Biosynthesis

Foundational

Thermodynamic and Physicochemical Profiling of Methyl 2-Carbamoyl-3-Phenylpropionate: A Technical Guide for Mass Spectrometry Applications

Executive Summary In the landscape of modern analytical chemistry and multiplexed genomic assays, the strategic selection of synthetic intermediates and mass-adjusting tags is paramount. Methyl 2-carbamoyl-3-phenylpropio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern analytical chemistry and multiplexed genomic assays, the strategic selection of synthetic intermediates and mass-adjusting tags is paramount. Methyl 2-carbamoyl-3-phenylpropionate (also widely referred to as methyl 2-benzylmalonamate)[1] is a highly specialized bifunctional molecule. While traditionally viewed as an intermediate in the synthesis of complex phenylalanine and barbituric acid derivatives, its unique thermodynamic stability and precise molecular weight have positioned it as a critical cleavable mass tag in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for nucleic acid sequencing[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic properties, structural causality, and self-validating experimental workflows required to utilize this compound effectively in high-throughput drug development and genomic profiling.

Chemical Identity & Structural Elucidation

The utility of methyl 2-carbamoyl-3-phenylpropionate stems directly from its structural topology. The molecule features a central chiral carbon bonded to a hydrophobic benzyl group, an electron-withdrawing methyl ester, and a primary amide capable of extensive hydrogen bonding.

  • IUPAC Name: Methyl 2-carbamoyl-3-phenylpropanoate

  • Common Synonym: Methyl 2-benzylmalonamate[1]

  • CAS Registry Number: 57355-27-8[3]

  • Molecular Formula: C₁₁H₁₃NO₃

  • Exact Mass: 207.0895 Da

  • Molecular Weight: 207.23 g/mol [1]

The juxtaposition of the lipophilic benzyl moiety against the polar malonamate core creates an amphiphilic character. This specific balance is what allows the molecule to co-crystallize uniformly with highly polar MALDI matrices (like α -cyano-4-hydroxycinnamic acid) while maintaining sufficient volatility for gas-phase ionization[2].

Physicochemical & Thermodynamic Properties

To predict the behavior of methyl 2-carbamoyl-3-phenylpropionate under the extreme thermal and vacuum conditions of a mass spectrometer, we must analyze its macroscopic physicochemical data.

Quantitative Property Summary
PropertyValueCausality / Implication
Boiling Point ~388.0 ± 35.0 °C[4]High BP indicates strong intermolecular hydrogen bonding (amide-amide dimers), preventing premature sublimation in MS vacuum chambers.
Density ~1.18 g/cm³Standard for amido-esters; ensures predictable phase separation during liquid-liquid extraction.
Topological Polar Surface Area (TPSA) 69.4 ŲOptimal for moderate aqueous solubility while retaining organic phase partition capability.
Hydrogen Bond Donors 1 (NH₂ group)Facilitates co-crystallization with acidic MS matrices.
Hydrogen Bond Acceptors 3 (O atoms)Enhances proton affinity during positive-ion mode Electrospray Ionization (ESI+).
Thermodynamic Stability & Cleavage Dynamics

In mass spectrometry-based DNA sequencing, mass tags must remain completely inert during the assay but cleave instantaneously and cleanly upon specific laser irradiation or Collision-Induced Dissociation (CID)[2]. The thermodynamic stability of the ester and amide bonds in methyl 2-benzylmalonamate is governed by resonance stabilization. The enthalpy of formation ( ΔHf​ ) is sufficiently negative to prevent spontaneous degradation at room temperature, yet the specific linker chemistry used to attach it to oligonucleotides can be tuned so that the activation energy ( Ea​ ) for cleavage is lower than the bond dissociation energy of the malonamate core itself.

G A Oligo-Tag Conjugate (Analyte) B MALDI Matrix Co-Crystallization A->B Matrix Addition C Laser Desorption (UV Irradiation) B->C Vacuum Chamber D Photocleavage / Bond Dissociation C->D Energy Transfer E Free Mass Tag (m/z 207.23) D->E Cleavage F TOF MS Detection E->F Ion Acceleration

Figure 1: Thermodynamic and physical workflow of methyl 2-benzylmalonamate as a cleavable mass tag in MALDI-TOF MS.

Synthesis & Reaction Thermodynamics

The synthesis of methyl 2-carbamoyl-3-phenylpropionate requires strict thermodynamic and kinetic control. The standard route involves the partial ammonolysis of dimethyl benzylmalonate.

Causality of Reaction Conditions: Ammonia is a strong nucleophile. If the reaction is run at elevated temperatures (thermodynamic control), the diamide (benzylmalonamide) is the favored product due to the lower free energy of the highly crystalline diamide lattice. To isolate the monoamide-monoester (methyl 2-benzylmalonamate), the reaction must be run under kinetic control at 0 °C with a strict 1:1 stoichiometric ratio. The steric hindrance of the benzyl group slows the second amidation step, providing a kinetic window to isolate the desired product.

G A Dimethyl Benzylmalonate (Starting Material) C Ammonolysis Reaction (Kinetic Control) A->C B Methanolic Ammonia (1.0 eq, 0 °C) B->C D In-Process TLC (Self-Validation) C->D Monitor Conversion D->C If Incomplete E Crystallization & Purification D->E If Monoamide >95% F Methyl 2-benzylmalonamate (Pure Product) E->F Yield Isolation

Figure 2: Kinetically controlled synthetic workflow for methyl 2-benzylmalonamate.

Experimental Protocols: Self-Validating Systems

As a principle of rigorous scientific integrity, no protocol should be executed without built-in validation mechanisms. The following methodologies incorporate internal feedback loops to ensure data fidelity.

Protocol A: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Purpose: To determine the exact melting point and thermal degradation onset, ensuring the mass tag survives MALDI laser irradiation without unintended fragmentation.

  • System Calibration (The Validation Step):

    • Run a high-purity Indium standard.

    • Validation Check: The system is only validated for use if the Indium melting onset is recorded at exactly 156.6 °C ± 0.2 °C, and the heat of fusion ( ΔHf​ ) is 28.45 J/g. If it fails, recalibrate the furnace.

  • Sample Preparation: Weigh 3.0 ± 0.1 mg of methyl 2-carbamoyl-3-phenylpropionate into an aluminum pan. Crimp the lid hermetically to prevent sublimation artifacts.

  • Baseline Subtraction: Run an empty crimped aluminum pan under identical conditions to establish a thermal baseline.

  • Thermal Ramp: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Data Analysis: Identify the endothermic melting peak. The lack of exothermic peaks immediately following the melt confirms that the molecule does not undergo rapid thermal decomposition post-melting, validating its stability for high-energy MS applications.

Protocol B: Synthesis and HPLC Validation

Purpose: To synthesize methyl 2-carbamoyl-3-phenylpropionate with >99% purity, preventing isobaric interference in mass spectrometry.

  • Reaction Initiation: Dissolve 10 mmol of dimethyl benzylmalonate in 20 mL of anhydrous methanol. Cool to 0 °C in an ice bath.

  • Reagent Addition: Dropwise, add 10 mmol of 7N methanolic ammonia over 30 minutes.

    • Causality: Slow addition dissipates the heat of reaction, maintaining kinetic control and preventing diamide formation.

  • In-Process Validation (TLC): At exactly 60 minutes, spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 1:1).

    • Validation Check: The reaction is complete only when the high-Rf starting material spot disappears and a single, more polar intermediate-Rf spot appears.

  • Quenching and Isolation: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from hot toluene.

  • Final Validation (RP-HPLC): Dissolve 1 mg of the product and 1 mg of an internal standard (methyl benzoate) in acetonitrile. Run on a C18 column. The product is validated for MS use only if the integration shows >99% purity relative to the internal standard, proving the absence of unreacted diester or over-reacted diamide.

Conclusion

Methyl 2-carbamoyl-3-phenylpropionate is far more than a simple synthetic stepping stone. By understanding its physicochemical properties—specifically its precise mass (207.23 Da), amphiphilic topological polar surface area, and kinetic stability—researchers can leverage it as a highly reliable mass tag in advanced genomic mass spectrometry[2]. Employing self-validating protocols ensures that the thermodynamic integrity of this molecule translates flawlessly into high-fidelity analytical data.

References

  • Google Patents (European Patent Office). "DE69814629T2 - METHOD AND CONNECTIONS FOR ANALYZING NUCLEIC ACIDS BY MASS SPECTROMETRY". Google Patents. URL:[2]

Sources

Exploratory

Methyl 2-Carbamoyl-3-Phenylpropionate: A Technical Whitepaper on Molecular Weight, Solvation Thermodynamics, and Analytical Workflows

Executive Summary Methyl 2-carbamoyl-3-phenylpropionate (CAS: 57355-27-8), frequently referred to in the literature as methyl 2-benzylmalonamate, is a highly specialized bifunctional building block. It is utilized extens...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-carbamoyl-3-phenylpropionate (CAS: 57355-27-8), frequently referred to in the literature as methyl 2-benzylmalonamate, is a highly specialized bifunctional building block. It is utilized extensively in the synthesis of peptidomimetics and has been documented as a chemically cleavable mass tag in advanced mass spectrometry for nucleic acid sequencing[1]. Understanding its precise molecular weight and thermodynamic solubility profile is critical for formulation scientists and analytical chemists who must manipulate this compound in both aqueous and organic phases.

Part 1: Molecular Weight and Structural Architecture

To accurately quantify the compound in analytical assays, we must first establish its exact mass and structural properties. The molecule consists of a propionate backbone substituted with a phenyl ring at the 3-position, a carbamoyl group (-CONH ) at the 2-position, and a terminal methyl ester.

Quantitative Molecular Weight Calculation: The empirical formula is C H NO .

  • Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol

  • Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

  • Total Exact Molecular Weight: 207.229 g/mol (often cited as ~207.33 in older mass spectrometry literature)[1].

Structural Causality on Behavior: The molecule exhibits a distinct amphiphilic duality. The benzyl moiety is highly lipophilic, driving partition into organic phases. Conversely, the alpha-carbon is densely functionalized with a methyl ester (a hydrogen-bond acceptor) and a primary amide (a potent hydrogen-bond donor and acceptor). This dense polar network allows the molecule to form strong intermolecular dimers in the solid state, which directly impacts its energy of solvation.

Part 2: Predictive Solubility Profile and Lipinski Parameters

Before executing empirical measurements, we apply to predict the compound's solvation and permeability behavior[2].

  • Molecular Weight: 207.23 Da (< 500 Da)

  • H-Bond Donors: 2 (from the -NH group)

  • H-Bond Acceptors: 3 (two carbonyl oxygens, one ester ether oxygen)

  • Calculated LogP (cLogP): ~1.8 (Optimal for balanced aqueous/lipid solubility)

Because it strictly adheres to these parameters, the compound is predicted to have highly favorable "drug-like" solubility[2]. However, the strong amide-amide hydrogen bonding in its crystalline lattice imposes a high enthalpy of fusion, meaning the energy required to break the solid lattice can restrict aqueous solubility more than its LogP would suggest.

Table 1: Predicted Solubility Profile Across Standard Solvents
Solvent SystemPredicted Solubility ClassDominant Solvation Mechanism
Water (pH 7.4) Slightly Soluble (1 - 10 mg/mL)H-bonding with carbamoyl/ester groups; limited by the hydrophobic phenyl ring.
Methanol / Ethanol Freely Soluble (>100 mg/mL)Favorable dipole-dipole interactions and competitive H-bonding disrupting the solid lattice.
Dimethyl Sulfoxide (DMSO) Very Soluble (>300 mg/mL)Strong H-bond acceptance from the primary amide protons; ideal for stock solutions.
Dichloromethane (DCM) Soluble (>50 mg/mL)Dispersion forces stabilizing the benzyl group; moderate dipole interactions.
n-Hexane Practically Insoluble (<0.1 mg/mL)Insufficient polarity to disrupt the intermolecular amide-amide hydrogen bonding network.

Part 3: Experimental Methodologies for Solubility Determination

The Causality of Method Selection: When assessing the solubility of methyl 2-carbamoyl-3-phenylpropionate, researchers often default to rapid kinetic methods (e.g., diluting a DMSO stock into buffer). However, rapid precipitation from DMSO into aqueous media often yields amorphous aggregates rather than the stable crystalline polymorph. This leads to an artificially high "apparent" solubility that slowly crashes out over 24 hours, ruining downstream assays. Therefore, approaching equilibrium from the solid state via the is mandatory for accurate thermodynamic profiling[3].

Self-Validating Protocol: Thermodynamic Shake-Flask Method

This protocol is designed as a self-validating system. By measuring at two distinct time points, we ensure thermodynamic equilibrium is actually achieved, preventing supersaturation artifacts.

Step-by-Step Methodology:

  • Preparation: Weigh 50 mg of crystalline methyl 2-carbamoyl-3-phenylpropionate into three separate 10 mL glass vials.

  • Solvent Addition: Add 5 mL of the target aqueous medium (e.g., 50 mM Phosphate Buffer, pH 7.4) to each vial. Ensure that a visible excess of solid remains (if it dissolves completely, add more solid until saturation is visibly maintained).

  • Equilibration (The Causality Step): Seal the vials and place them in a temperature-controlled orbital shaker at exactly 25.0 ± 0.1 °C and 150 RPM. Temperature control is critical, as the enthalpy of solution dictates that even a 2 °C fluctuation can skew solubility by up to 10%.

  • Phase Separation: After 24 hours, extract a 500 µL aliquot from each vial. Centrifuge the aliquots at 15,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Validation Check: Repeat the extraction and centrifugation step at 48 hours.

  • Quantification: Dilute the filtered supernatants 1:10 in mobile phase (e.g., 50:50 Water:Acetonitrile) and analyze via HPLC-UV at 210 nm against a 5-point calibration curve.

  • System Validation: Compare the 24-hour and 48-hour concentrations. If the variance is < 5%, thermodynamic equilibrium is confirmed[3]. Furthermore, analyze the residual solid pellet via Powder X-ray Diffraction (PXRD) to ensure no solvent-mediated polymorphic transformation occurred during the 48-hour shaking period.

Part 4: Visualizations

G Start Excess Solid Compound (Methyl 2-carbamoyl-3-phenylpropionate) Buffer Addition of Aqueous Media (pH 7.4 Buffer / Water) Start->Buffer Shake Orbital Shaking (24-48h at 25°C) Buffer->Shake Ensure excess solid remains Centrifuge Phase Separation (Centrifugation / Filtration) Shake->Centrifuge Thermodynamic Equilibrium Analysis HPLC-UV / LC-MS Analysis (Quantification against Calibration) Centrifuge->Analysis Extract Supernatant Result Thermodynamic Solubility Value (S_eq) Analysis->Result Validate 24h vs 48h variance <5%

Self-validating shake-flask workflow for thermodynamic solubility determination.

Solvation Molecule Methyl 2-carbamoyl- 3-phenylpropionate Phenyl Phenyl Ring (Lipophilic) Molecule->Phenyl Amide Carbamoyl Group (H-Bond Donor/Acceptor) Molecule->Amide Ester Methyl Ester (H-Bond Acceptor) Molecule->Ester Water Aqueous Media (Dipole-Dipole & H-Bonds) Phenyl->Water Hydrophobic Penalty Organic Organic Solvents (Dispersion Forces) Phenyl->Organic High Affinity (LogP > 1) Amide->Water Solvation via H-Bonds Ester->Water Solvation via H-Bonds

Structural polarity mapping and dominant solvent interaction mechanisms.

References

  • Title: Processes and composition for determining molecule sequence of nucleic acids (Patent CZ218498A3)
  • Title: BDDCS, the Rule of 5 and Drugability Source: Advanced Drug Delivery Reviews (via PMC - NIH) URL: [Link]

  • Title: Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances Source: Environmental Sciences Europe (via PMC - NIH) URL: [Link]

Sources

Foundational

Comprehensive NMR Structural Elucidation of Methyl 2-carbamoyl-3-phenylpropionate: A Technical Guide

Executive Summary The structural elucidation of complex organic molecules requires a rigorous, self-validating analytical approach. For drug development professionals and synthetic chemists, Nuclear Magnetic Resonance (N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex organic molecules requires a rigorous, self-validating analytical approach. For drug development professionals and synthetic chemists, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for confirming molecular architecture. This whitepaper provides an in-depth technical breakdown of the 1 H and 13 C NMR spectra for methyl 2-carbamoyl-3-phenylpropionate (also known as methyl 2-benzylmalonamate). By moving beyond simple peak assignments, this guide explores the underlying quantum mechanical causality—such as diastereotopicity and restricted bond rotation—that dictates the spectral output.

Molecular Architecture & Causality

Methyl 2-carbamoyl-3-phenylpropionate ( C11​H13​NO3​ ) features a propionate backbone substituted with a methyl ester at C1, a primary amide (carbamoyl) at C2, and a phenyl ring at C3. This specific arrangement introduces two critical phenomena that govern its NMR behavior:

  • Stereochemical Asymmetry: The C2 carbon (alpha to both carbonyls) is a chiral center. This stereocenter breaks the local plane of symmetry, rendering the adjacent C3 benzyl protons ( CH2​ ) chemically and magnetically non-equivalent (diastereotopic)[1].

  • Electronic Delocalization: The primary amide group (- CONH2​ ) exhibits resonance, imparting partial double-bond character to the C-N bond. This restricts free rotation, causing the two nitrogen-bound protons to occupy distinct spatial environments (syn and anti relative to the carbonyl oxygen)[2].

Experimental Protocols: Self-Validating NMR Workflow

To ensure trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system where sample integrity and instrument parameters are tightly controlled.

Step-by-Step Methodology
  • Sample Weighing & Dissolution: Accurately weigh 15–20 mg of methyl 2-carbamoyl-3-phenylpropionate (purity >98%). Dissolve the compound in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard (0.00 ppm) to self-calibrate the chemical shift axis, negating external magnetic field drift.

  • Filtration & Degassing: Pass the solution through a glass wool plug into a standard 5 mm NMR tube. Perform brief ultrasonication followed by purging with dry nitrogen for 2 minutes. Causality: Removing dissolved paramagnetic oxygen is critical, as O2​ accelerates T1​ relaxation and broadens spectral lines, which obscures fine J-coupling multiplets.

  • 1 H NMR Acquisition (500 MHz): Set the spectrometer to a 30° flip angle. Crucially, set the relaxation delay ( d1​ ) to 2.0 seconds and acquire 16 scans. Causality: A d1​ of 2.0s ensures that the delay is at least 5×T1​ for the slowest relaxing protons, guaranteeing that peak integration is strictly quantitative.

  • 13 C NMR Acquisition (125 MHz): Utilize a WALTZ-16 proton decoupling sequence. Set d1​ to 2.0 seconds and acquire 512–1024 scans. Causality: 13 C has a low natural abundance (~1.1%). Increasing the scan count and utilizing Nuclear Overhauser Effect (NOE) enhancement from proton decoupling ensures adequate signal-to-noise (S/N) ratios, especially for quaternary carbons.

NMR_Workflow A Sample Preparation (15-20 mg in CDCl3) B 1H NMR Acquisition (ns=16, d1=2s) A->B C 13C NMR Acquisition (ns=512, d1=2s) A->C D 2D NMR (COSY/HSQC) (Absolute Assignment) A->D E Data Processing (FT, Phase, Baseline) B->E C->E D->E F Spectral Analysis (Integration & Multiplets) E->F G Structural Validation (Methyl 2-carbamoyl-3-phenylpropionate) F->G

Workflow for the self-validating NMR acquisition and structural elucidation process.

1 H NMR Spectral Analysis & Spin-Spin Coupling

The proton spectrum is defined by complex spin-spin coupling networks induced by the molecule's stereochemistry.

Diastereotopic Benzyl Protons

Because the C2 alpha-carbon is a chiral center, the adjacent C3 benzyl protons ( HA​ and HB​ ) are diastereotopic[1]. They do not appear as a simple doublet. Instead, they couple with each other (geminal coupling, 2J≈13.5 Hz) and with the C2 proton ( HX​ ) (vicinal coupling, 3J≈6.0 Hz and 8.5 Hz). This yields two distinct doublet of doublets (dd) at ~3.15 ppm and ~3.25 ppm.

Restricted Amide Rotation

The primary amide protons ( NH2​ ) typically resonate between 5.50 and 6.50 ppm. Due to resonance delocalization from the nitrogen lone pair into the carbonyl pi-system, the C-N bond exhibits restricted rotation[2]. This traps the two protons in distinct magnetic environments, often resulting in two separate broad singlets rather than a single integrated peak.

Coupling_Logic C2 C2 Chiral Center (alpha-carbon) CH2 C3 Benzyl Group (Diastereotopic) C2->CH2 Induces Asymmetry HA Proton HA (dd, ~3.15 ppm) CH2->HA HB Proton HB (dd, ~3.25 ppm) CH2->HB HA->HB Geminal (2J ~ 13.5 Hz) HX Proton HX (C2) (dd, ~3.75 ppm) HA->HX Vicinal (3J ~ 6.0 Hz) HB->HX Vicinal (3J ~ 8.5 Hz)

Spin-spin coupling logic for the diastereotopic benzyl protons and chiral C2 proton.

Quantitative 1 H NMR Data Summary
Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J in Hz)Structural Assignment
7.15 - 7.35m5H-Phenyl ring protons
5.80, 6.20br s2H-Amide NH2​ (restricted rotation)
3.75dd1H 3J=8.5,6.0 C2 alpha proton ( HX​ )
3.70s3H-Ester methoxy ( OCH3​ )
3.25dd1H 2J=13.5 , 3J=8.5 Benzyl CH2​ ( HB​ )
3.15dd1H 2J=13.5 , 3J=6.0 Benzyl CH2​ ( HA​ )

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides orthogonal validation of the carbon skeleton, particularly differentiating the two distinct carbonyl environments. The amide carbonyl is slightly more deshielded (~171.2 ppm) than the ester carbonyl (~170.5 ppm) due to the competing resonance and inductive effects of the nitrogen versus the methoxy oxygen.

Quantitative 13 C NMR Data Summary
Chemical Shift (ppm)Carbon TypeStructural AssignmentCausality / Electronic Effect
171.2C (Quaternary)Amide CarbonylDeshielded by resonance delocalization
170.5C (Quaternary)Ester CarbonylDeshielded by electronegative oxygen
137.5C (Quaternary)Aromatic C-ipsoShifted downfield by alkyl attachment
128.8, 128.5CHAromatic C-ortho/metaStandard aromatic pi-electron ring current
126.8CHAromatic C-paraStandard aromatic pi-electron ring current
53.5CHC2 alpha carbonDeshielded by two adjacent carbonyls
52.5 CH3​ Methoxy OCH3​ Deshielded by direct ester oxygen bond
34.5 CH2​ Benzyl CH2​ Aliphatic shift, adjacent to phenyl ring

2D NMR Techniques for Absolute Confirmation

While 1D NMR provides a robust framework, absolute structural validation in drug development requires 2D NMR experiments:

  • COSY (Correlation Spectroscopy): Validates the 3J coupling network between the C2 alpha proton (3.75 ppm) and the diastereotopic benzyl protons (3.15, 3.25 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms that the two distinct proton signals at 3.15 and 3.25 ppm are attached to the exact same carbon atom at 34.5 ppm, definitively proving their diastereotopic nature.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range 2J and 3J correlations from the methoxy protons (3.70 ppm) to the ester carbonyl (170.5 ppm), distinguishing it from the amide carbonyl.

Conclusion

The structural elucidation of methyl 2-carbamoyl-3-phenylpropionate highlights the necessity of understanding quantum mechanical causality in NMR spectroscopy. Recognizing the impact of the C2 chiral center on the diastereotopic benzyl protons, and the restricted rotation of the amide bond, transforms raw spectral data into a highly trustworthy, self-validating proof of molecular structure.

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Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of Methyl 2-Carbamoyl-3-phenylpropionate

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: Methyl 2-carbamoyl-3-phenylpropionate (CAS: 57355-27-8) Scientific Context & Target Profile Methyl 2-carbamoyl-3-phenylpropionate is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: Methyl 2-carbamoyl-3-phenylpropionate (CAS: 57355-27-8)

Scientific Context & Target Profile

Methyl 2-carbamoyl-3-phenylpropionate is a highly versatile chiral malonamide half-ester. It serves as a privileged building block in the development of unnatural amino acids, peptidomimetics, and advanced pharmaceutical intermediates. Because the alpha-proton of the malonamide is acidic, the stereogenic center is prone to racemization under harsh conditions. Therefore, highly controlled, mild enantioselective methodologies are required. This guide details two orthogonal, self-validating synthetic systems to achieve high optical purity.

Mechanistic Rationale & Experimental Design

Strategy A: Biocatalytic Desymmetrization via Pig Liver Esterase (PLE)

The enzymatic desymmetrization of prochiral diesters is a robust method for establishing chiral centers. By subjecting dimethyl benzylmalonate to1, the substrate is selectively hydrolyzed to the corresponding chiral monoacid[1].

Causality of Experimental Choices: The stereoselectivity is strictly dictated by the enzyme's active site topology, classically described by the Jones cubic space model. The bulky benzyl group anchors into the large hydrophobic pocket ( HL​ ), which rigidly orients one specific methyl ester toward the catalytic serine-histidine-aspartate triad for hydrolysis[1]. To maintain this precise conformational binding, the reaction must be locked at pH 7.2 using an automated pH-stat. Allowing the pH to drop below 6.5 protonates key histidine residues, halting catalysis, whereas pH > 8.0 induces non-selective background chemical saponification, destroying the enantiomeric excess (ee). The resulting enantiopure monoacid is then converted to the target malonamate via mild EDC/HOBt amidation, avoiding racemization.

Strategy B: Asymmetric Phase-Transfer Catalysis (PTC)

An alternative, highly atom-economical route constructs the stereocenter via the 2 with benzyl bromide[2]. This relies on a chiral quaternary ammonium salt (e.g., a cinchona-derived squaramide) acting as a phase-transfer catalyst.

Causality of Experimental Choices: This reaction is a biphasic liquid-liquid system. A3[3]. The chiral ammonium cation then extracts the resulting enolate into the organic phase, forming a tight ion pair. The choice of solvent is critical: non-polar solvents like toluene (low dielectric constant) are mandated because they prevent the dissociation of the ion pair. If the ion pair dissociates, the enolate is exposed to racemic background alkylation. The bulky chiral catalyst shields one face of the enolate, forcing the benzyl bromide to attack exclusively from the opposite face, yielding the target compound with high stereofidelity[2].

Experimental Protocols

Protocol A: Biocatalytic Desymmetrization & Amidation

Self-Validation Metric: Base consumption via pH-stat directly correlates to conversion.

  • Enzymatic Hydrolysis: Suspend dimethyl benzylmalonate (10.0 mmol) in 50 mL of 0.1 M sodium phosphate buffer (pH 7.2). Add 100 U of Pig Liver Esterase (PLE).

  • pH-Stat Control: Stir the suspension vigorously at 25 °C. Maintain the pH at exactly 7.2 by the dropwise addition of 1.0 M NaOH using an automated titrator.

  • Termination & Extraction: Once exactly 10.0 mL of NaOH is consumed (indicating 100% conversion to the monoester), immediately adjust the pH to 2.0 with 1 M HCl to protonate the monoacid and denature the enzyme. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Dry the combined organics over MgSO 4​ and concentrate.

  • Carboxyl Activation: Dissolve the isolated chiral monoacid (9.0 mmol) in 40 mL of anhydrous dichloromethane (DCM). Add EDC·HCl (10.8 mmol) and HOBt (10.8 mmol). Stir for 15 minutes at 0 °C to form the active ester.

  • Amidation: Add solid ammonium chloride (18.0 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 27.0 mmol). Stir for 12 hours at room temperature.

  • Isolation: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO 3​ , and brine. Concentrate and purify via silica gel chromatography to afford the target compound. Validate ee via chiral HPLC (Chiralpak AD-H).

Protocol B: Organocatalytic PTC Alkylation

Self-Validation Metric: TLC monitoring (Hexanes/EtOAc 7:3) for the complete consumption of the malonamate precursor.

  • System Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve methyl malonamate (10.0 mmol) and the chiral cinchona-squaramide PTC (0.5 mmol, 5 mol%) in 30 mL of anhydrous toluene.

  • Thermal Control & Deprotonation: Cool the mixture to -20 °C using a cryocooler. (Lower temperatures suppress the uncatalyzed background reaction and maximize the facial discrimination by the catalyst). Add 10 mL of pre-cooled 50% (w/w) aqueous KOH dropwise.

  • Electrophilic Addition: Add benzyl bromide (11.0 mmol) slowly over 10 minutes. Stir vigorously at 1000 rpm to maximize the interfacial surface area between the aqueous and organic phases.

  • Reaction: Maintain stirring at -20 °C for 24 hours. Quench the reaction by adding 20 mL of saturated aqueous NH 4​ Cl.

  • Workup & Purification: Separate the organic layer. Extract the aqueous phase with DCM (2 × 20 mL). Combine the organic layers, dry over Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate methyl 2-carbamoyl-3-phenylpropionate. Validate optical purity via chiral HPLC.

Quantitative Data Summary

ParameterStrategy A: Biocatalytic (PLE)Strategy B: Organocatalytic (PTC)
Starting Material Dimethyl benzylmalonateMethyl malonamate
Catalyst Loading 10 U / mmol5 mol%
Reaction Temperature 25 °C (Hydrolysis), 0-25 °C (Amidation)-20 °C
Reaction Time 4 h (Hydrolysis) + 12 h (Amidation)24 h
Overall Yield 78 - 85%88 - 92%
Enantiomeric Excess (ee) > 95%90 - 94%
Scalability Excellent (Requires pH-stat)Excellent (Requires cryo-cooling)

Pathway Visualization

SynthesisPathways Start1 Dimethyl Benzylmalonate (Prochiral Substrate) Enzyme Biocatalysis: Pig Liver Esterase Desymmetrization (pH 7.2) Start1->Enzyme Hydrolysis Start2 Methyl Malonamate (Prochiral Nucleophile) PTC Organocatalysis: Chiral PTC Asymmetric Alkylation (-20°C) Start2->PTC Benzyl Bromide + Aq. Base Intermediate Chiral Monoester Monoacid (Enantiopure Intermediate) Enzyme->Intermediate Stereoselective Cleavage Target Methyl 2-carbamoyl-3-phenylpropionate (Target Chiral Molecule) PTC->Target Stereoselective C-C Bond Formation Amidation Chemical Amidation (EDC, HOBt, NH4Cl) Intermediate->Amidation Carboxyl Activation Amidation->Target C-N Bond Formation

Fig 1. Divergent enantioselective synthetic pathways to methyl 2-carbamoyl-3-phenylpropionate.

References

  • Pig Liver Esterase (PLE)
  • Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer C
  • Construction of Chiral α-Amino Quaternary Stereogenic Centers via Phase-Transfer Catalyzed Enantioselective α-Alkylation of α-Amidomalon

Sources

Application

The Emerging Potential of Methyl 2-carbamoyl-3-phenylpropionate in Modern Drug Discovery: A Guide for Researchers

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds that offer a unique blend of structural simplicity and functional versatility is of paramount importance. Methyl 2-carbamoyl-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds that offer a unique blend of structural simplicity and functional versatility is of paramount importance. Methyl 2-carbamoyl-3-phenylpropionate and its derivatives represent a compelling class of molecules at the intersection of several key pharmacophores. This guide provides an in-depth perspective on the potential applications of this scaffold, drawing upon established principles of medicinal chemistry and outlining detailed protocols for its investigation. While direct literature on methyl 2-carbamoyl-3-phenylpropionate itself is nascent, this document serves as a roadmap for its exploration, grounded in the context of structurally related and well-characterized compounds.

Introduction: The Scientific Rationale

Methyl 2-carbamoyl-3-phenylpropionate belongs to the broader family of arylpropionic acid derivatives, a class of compounds renowned for its therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The core structure, featuring a phenyl ring attached to a propionate backbone, is a privileged scaffold in medicinal chemistry. The introduction of a carbamoyl group introduces a key hydrogen bonding donor and acceptor, which can significantly influence the molecule's interaction with biological targets.

The strategic placement of the methyl ester provides a handle for further chemical modification and can modulate the compound's pharmacokinetic properties. This unique combination of functional groups suggests potential for this scaffold in a range of therapeutic areas beyond inflammation, including oncology and neurodegenerative diseases.

Potential Therapeutic Applications and Mechanistic Hypotheses

Based on the activities of structurally related compounds, we can hypothesize several promising avenues for the application of methyl 2-carbamoyl-3-phenylpropionate derivatives in drug discovery.

Anti-inflammatory and Analgesic Agents

The most direct line of investigation stems from the well-established anti-inflammatory properties of arylpropionic acids[1].

Hypothesized Mechanism of Action: Derivatives of methyl 2-carbamoyl-3-phenylpropionate may act as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). The carbamoyl moiety could potentially engage in hydrogen bonding interactions within the active site of these enzymes, offering a different binding mode compared to traditional NSAIDs.

Experimental Workflow for Anti-inflammatory Drug Discovery:

G cluster_0 Initial Screening cluster_1 Lead Optimization A Compound Library Synthesis (Methyl 2-carbamoyl-3-phenylpropionate derivatives) B In vitro COX-1/COX-2 Enzyme Inhibition Assay A->B C Cell-based Assay (e.g., LPS-stimulated RAW 264.7 macrophages) B->C D Structure-Activity Relationship (SAR) Studies C->D Hit Identification E In vivo Models of Inflammation (e.g., Carrageenan-induced paw edema) D->E F Pharmacokinetic Profiling (ADME/Tox) E->F G Preclinical Development F->G Candidate Selection

Caption: A streamlined workflow for the discovery of anti-inflammatory agents based on the methyl 2-carbamoyl-3-phenylpropionate scaffold.

Anticancer Agents

The carbamoyl group is a key feature in a number of successful anticancer drugs. Its ability to form robust hydrogen bonds makes it an attractive pharmacophore for targeting protein-protein interactions or the active sites of enzymes crucial for cancer cell proliferation.

Hypothesized Mechanism of Action: Derivatives of this scaffold could potentially inhibit enzymes such as phosphodiesterases (PDEs), which are implicated in cancer cell signaling[2], or act as antiproliferative agents through mechanisms yet to be elucidated[3].

Signaling Pathway of Interest for Anticancer Investigation:

G cluster_0 Upstream Signaling cluster_1 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Inhibitor Methyl 2-carbamoyl-3- phenylpropionate Derivative Inhibitor->MEK Potential Inhibition

Caption: A hypothetical signaling pathway (MAPK/ERK) that could be targeted by methyl 2-carbamoyl-3-phenylpropionate derivatives in cancer cells.

Detailed Experimental Protocols

The following protocols provide a starting point for the evaluation of methyl 2-carbamoyl-3-phenylpropionate derivatives.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Ampleximide Red (fluorogenic probe)

  • Hemin

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds dissolved in DMSO

  • Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a master mix of the assay buffer, hemin, and the COX enzyme (separate mixes for COX-1 and COX-2).

  • Dispense the master mix into the wells of the 96-well plate.

  • Add the test compounds at various concentrations (typically a serial dilution). Include wells for a positive control and a vehicle control (DMSO).

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Prepare a substrate solution containing arachidonic acid and Ampleximide Red.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately begin kinetic readings on a fluorescence plate reader (Excitation/Emission ~570/585 nm) every minute for 15-20 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative A15.20.819.0
Derivative B>1005.3>18.9
Celecoxib25.00.05500
Protocol 2: Cell-Based Anti-inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages)

Objective: To evaluate the ability of test compounds to suppress the production of pro-inflammatory mediators (e.g., nitric oxide, TNF-α) in a cellular model of inflammation.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Dexamethasone (positive control)

  • Griess Reagent for nitric oxide (NO) quantification

  • ELISA kit for TNF-α quantification

  • MTT or similar reagent for cell viability assessment

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

  • After incubation, collect the cell culture supernatant for NO and TNF-α measurement.

  • NO Measurement: Mix the supernatant with Griess Reagent according to the manufacturer's instructions and measure the absorbance at 540 nm.

  • TNF-α Measurement: Perform an ELISA on the supernatant according to the manufacturer's protocol.

  • Cell Viability: To the remaining cells in the plate, add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance.

  • Calculate the percent inhibition of NO and TNF-α production for each compound concentration, normalized to the LPS-stimulated control.

  • Determine the IC50 values and assess cytotoxicity.

Future Directions and Considerations

The exploration of methyl 2-carbamoyl-3-phenylpropionate and its derivatives is a promising endeavor. Future work should focus on:

  • Synthesis of a diverse library of analogues: Modifications to the phenyl ring, the carbamoyl group, and the methyl ester will be crucial for establishing structure-activity relationships (SAR). The "magic methyl" effect, where the addition of a methyl group can significantly alter pharmacological properties, should also be explored[4].

  • Target identification and validation: For active compounds, identifying the specific molecular target(s) will be essential for understanding their mechanism of action.

  • In vivo efficacy studies: Promising lead compounds should be advanced into relevant animal models of disease to assess their in vivo efficacy and pharmacokinetic profiles.

Conclusion

Methyl 2-carbamoyl-3-phenylpropionate represents a largely unexplored chemical scaffold with significant potential in drug discovery. By leveraging knowledge from related compound classes and employing systematic screening and optimization strategies, researchers can unlock the therapeutic promise of this versatile molecule. The protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating such investigations.

References

  • NextSDS. (n.d.). methyl 2-carbamoyl-3-phenylpropionate — Chemical Substance Information.
  • Guidechem. (n.d.). methyl 2-carbamoyl-3-phenylpropionate 57355-27-8 wiki.
  • Benchchem. (n.d.). physical and chemical properties of 3-Carbamoyloxy-2-phenylpropionic acid.
  • PubMed. (2024). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells.
  • National Institutes of Health. (2026). Synthesis and biological evaluation of carabrol derivatives.
  • ResearchGate. (n.d.). Design, Synthesis, and In Silico Evaluation of Methyl 2-(2-(5-Bromo/chloro-2-oxobenzoxazol-3(2H)-yl)-acetamido)-3-phenylpropanoate for TSPO Targeting.
  • ResearchGate. (2017). Synthesis and Crystal Structure Analysis of Methyl 2Hydroxyimino3-phenyl-propionate.
  • bioRxiv. (2023). A novel phenylpropanoid methyl esterase enables catabolism of aromatic compounds that inhibit biological nitrification.
  • National Institutes of Health. (n.d.). Methyl 2-phenylpropionate, (S)-.
  • PubMed. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors.
  • MDPI. (2024). Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents.
  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • ResearchGate. (n.d.). Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives.
  • Sigma-Aldrich. (n.d.). methyl 2-amino-3-phenylpropanoate AldrichCPR.
  • ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • PubMed. (2011). Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors.
  • MDPI. (2019). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide.
  • European Review for Medical and Pharmacological Sciences. (2024). Discovery of potential inhibitors targeting SARS-CoV-2 Mpro.
  • Asian Journal of Pharmaceutical and Health Sciences. (2012). Synthesis, Characterization and Enzyme Inhibition Studies on Various O-Substituted Derivatives of N-(4-Hydroxyphenyl)-N-methyl-O-phenyl carbamate. Retrieved from [Link]

  • MDPI. (2023). Special Issue “Carbazole Derivatives: Latest Advances and Prospects”.

Sources

Method

Preparation of Bioactive Derivatives from Methyl 2-Carbamoyl-3-Phenylpropionate: Protocols and Mechanistic Insights

For: Researchers, scientists, and drug development professionals. Abstract Methyl 2-carbamoyl-3-phenylpropionate, a readily accessible derivative of the amino acid L-phenylalanine, serves as a versatile scaffold for the...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Methyl 2-carbamoyl-3-phenylpropionate, a readily accessible derivative of the amino acid L-phenylalanine, serves as a versatile scaffold for the synthesis of a diverse array of pharmacologically relevant molecules. Its core structure, featuring a primary amide, a methyl ester, and a phenyl group, offers multiple avenues for chemical modification. This guide provides an in-depth exploration of two primary synthetic strategies for generating active derivatives: the Hofmann rearrangement of the carbamoyl group to yield primary amines and carbamates, and the hydrolysis-amidation sequence to produce novel amide derivatives. By explaining the causality behind experimental choices and providing detailed, validated protocols, this document aims to empower researchers to effectively utilize methyl 2-carbamoyl-3-phenylpropionate as a key building block in medicinal chemistry and drug discovery programs. Phenylalanine amide derivatives have been identified as having potential applications in treating skin barrier dysfunctions and may serve as quorum sensing inhibitors.[1]

Part 1: Synthesis via Hofmann Rearrangement: Accessing Amines and Carbamates

The Hofmann rearrangement is a powerful and classic organic reaction that transforms a primary amide into a primary amine with one fewer carbon atom.[2] This transformation is particularly valuable as it converts the carbamoyl moiety of the starting material into a primary amine, a key functional group in a vast number of bioactive compounds. The reaction proceeds through an isocyanate intermediate, which can either be hydrolyzed to the amine or "trapped" with an alcohol to form a stable and synthetically useful carbamate derivative.[2][3]

Principle and Mechanism

The reaction is initiated by the in-situ formation of sodium hypobromite from bromine and a strong base (e.g., sodium hydroxide). The mechanism unfolds in a series of well-defined steps:

  • N-Bromination: The primary amide is deprotonated by the base, and the resulting anion attacks bromine to form an N-bromoamide intermediate.[4]

  • Second Deprotonation: A second proton is abstracted from the nitrogen, forming an unstable N-bromoamide anion.[5]

  • Rearrangement: In the key step, the phenyl-containing alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.[2]

  • Fate of the Isocyanate:

    • Amine Formation: In an aqueous workup, the isocyanate is hydrolyzed by water to a carbamic acid, which is unstable and spontaneously decarboxylates (loses CO₂) to yield the primary amine.[6]

    • Carbamate Formation: If the reaction is performed in an alcoholic solvent (e.g., methanol), the alcohol can act as a nucleophile, trapping the isocyanate to form a stable carbamate ester.[2][7] This is an excellent method for producing N-protected amino acid esters.

Hofmann_Rearrangement Start Methyl 2-carbamoyl- 3-phenylpropionate NBromo N-Bromoamide Intermediate Start->NBromo  Br₂ / NaOH   Anion N-Bromoamide Anion NBromo->Anion  NaOH   Isocyanate Isocyanate Intermediate Anion->Isocyanate  Rearrangement   CarbamicAcid Carbamic Acid Isocyanate->CarbamicAcid  H₂O (Workup)   Carbamate Product B: Methyl 2-(methoxycarbonylamino) -3-phenylpropanoate Isocyanate->Carbamate  CH₃OH (Solvent)   Amine Product A: Methyl 2-amino- 3-phenylpropanoate CarbamicAcid->Amine  -CO₂  

Figure 1: Reaction pathway for the Hofmann rearrangement.
Experimental Protocol 1: Synthesis of Methyl 2-(Methoxycarbonylamino)-3-phenylpropanoate (Carbamate Derivative)

This protocol prioritizes the formation of the stable carbamate by using methanol as the solvent to trap the isocyanate intermediate. This approach is often preferred for its clean reaction profile and the utility of carbamates as protected amines.[3]

Materials:

  • Methyl 2-carbamoyl-3-phenylpropionate

  • Methanol (Anhydrous)

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reagent Preparation: In a flask cooled in an ice bath (0 °C), dissolve sodium hydroxide (2.2 equivalents) in anhydrous methanol. With vigorous stirring, slowly add bromine (1.1 equivalents) dropwise to form a solution of sodium hypobromite in methanol. Causality: Preparing the reagent in situ at low temperature is crucial to control its reactivity and prevent decomposition.

  • Reaction Setup: In a separate round-bottom flask, dissolve methyl 2-carbamoyl-3-phenylpropionate (1.0 equivalent) in anhydrous methanol.

  • Reaction Execution: Slowly add the cold sodium hypobromite solution to the stirred solution of the starting amide at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • Dilute the residue with dichloromethane and water. Transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes any remaining basic residues, the bicarbonate wash neutralizes the acid, and the brine wash helps to remove water from the organic layer.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel to yield the pure methyl 2-(methoxycarbonylamino)-3-phenylpropanoate.

Part 2: Synthesis via Hydrolysis and Amide Coupling

A second major strategy for derivatization involves transforming the ester functional group. This is a robust, two-step process ideal for creating a library of novel amide derivatives, which are a cornerstone of modern medicinal chemistry.[8] The process first involves the hydrolysis of the methyl ester to its corresponding carboxylic acid, followed by the coupling of this acid with a new amine.

Principle and Mechanism
  • Saponification (Hydrolysis): The methyl ester is hydrolyzed under basic conditions (e.g., using NaOH or KOH in a water/alcohol mixture).[9][10] The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. This leads to the formation of a carboxylate salt, which is then protonated during an acidic workup to yield the free carboxylic acid: 2-carbamoyl-3-phenylpropionic acid.

  • Amide Coupling: Direct reaction between a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction.[11] Therefore, a coupling agent is required to "activate" the carboxylic acid. Propylphosphonic anhydride (T3P®) is an excellent choice for this, particularly for amino acid-derived substrates, as it minimizes the risk of racemization at the chiral center and produces water-soluble byproducts, simplifying purification.[12][13][14] The T3P activates the carboxylic acid to form a reactive phosphonic ester intermediate, which is then readily attacked by the amine nucleophile to form the desired amide bond.

Amide_Coupling_Workflow cluster_0 Step A: Hydrolysis cluster_1 Step B: Amide Coupling Start Methyl 2-carbamoyl- 3-phenylpropionate Acid 2-Carbamoyl-3- phenylpropionic Acid Start->Acid  1. NaOH, H₂O/MeOH 2. HCl (aq)   Coupling T3P®, Base (e.g., Pyridine) Acid->Coupling NewAmine New Amine (R-NH₂) NewAmine->Coupling Product Novel Amide Derivative Coupling->Product

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield of methyl 2-carbamoyl-3-phenylpropionate synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with synthesizing methyl 2-carbamoyl-3-phenylpropionate .

This molecule—a functionalized derivative of benzylmalonic acid featuring both an ester and a primary amide—presents unique chemoselectivity and regioselectivity challenges. Below, you will find an in-depth analysis of the reaction pathways, a self-validating experimental workflow, and a targeted FAQ section to resolve common bench-level issues.

Pathway Analysis: Strategic Route Selection

The synthesis of methyl 2-carbamoyl-3-phenylpropionate generally relies on one of two primary carbon-carbon bond-forming strategies. Understanding the causality behind these routes is critical for optimizing your yield.

Route A: The Knoevenagel-Reduction Sequence (Recommended) This two-step convergent strategy involves the Knoevenagel condensation of benzaldehyde with methyl malonamate, followed by catalytic hydrogenation. We strongly recommend this route because it entirely circumvents the over-alkylation issues inherent to active methylene compounds. The condensation is typically catalyzed by a weak base such as piperidine, often buffered with acetic acid to facilitate iminium ion intermediate formation, which dramatically increases the electrophilicity of the aldehyde[1]. The subsequent bioreduction or catalytic hydrogenation of the α,β -unsaturated precursor yields the saturated product with high fidelity[2].

Route B: Direct Enolate Alkylation This involves the direct deprotonation of methyl malonamate using a strong base (e.g., NaH) followed by nucleophilic substitution ( SN​2 ) with benzyl bromide[3]. While operationally simple (a one-pot reaction), it is notoriously difficult to control. The mono-alkylated product retains an acidic α -proton. Rapid acid-base equilibration between the starting enolate and the mono-alkylated product leads to significant dialkylation and diminished yields of the target compound.

SynthesisRoutes SM1 Benzaldehyde + Methyl Malonamate Int1 Methyl 2-carbamoyl- 3-phenylacrylate (Knoevenagel Adduct) SM1->Int1 Piperidine, AcOH -H2O (Reflux) SM2 Benzyl Bromide + Methyl Malonamate Product Methyl 2-carbamoyl- 3-phenylpropionate (Target Product) SM2->Product NaH or K2CO3 DMF, 0°C to RT SideProd Dialkylated & O-Alkylated Impurities SM2->SideProd Enolate Equilibration (Side Reaction) Int1->Product H2, Pd/C MeOH, 25°C

Reaction pathways for methyl 2-carbamoyl-3-phenylpropionate: Knoevenagel vs. Direct Alkylation.

Quantitative Route Comparison

To aid in your experimental design, the following table summarizes the quantitative performance metrics of both synthetic pathways based on standard bench-scale optimizations.

MetricRoute A: Knoevenagel + ReductionRoute B: Direct Alkylation
Overall Yield 75% – 85%35% – 50%
Primary Impurities Unreacted aldehyde, trace over-reductionDialkylated malonamate, benzyl alcohol
Scalability Excellent (Kilogram scale viable)Poor (Exothermic, severe impurity scaling)
Purification Simple recrystallization or filtrationComplex silica gel chromatography required
Atom Economy High (Water is the only byproduct in Step 1)Moderate (Generates NaBr waste)

Troubleshooting FAQs

Q: I am using Route B (Direct Alkylation) with NaH, but my LC-MS shows a massive peak for the dialkylated byproduct. How do I prevent this? A: This is caused by the Le Chatelier principle driven by pKa dynamics. When you form the mono-alkylated product, its remaining α -proton is still highly acidic. The unreacted methyl malonamate enolate acts as a base, deprotonating the newly formed product and allowing a second benzyl bromide to attack[3]. Solution: Switch to Route A. If you must use Route B, use a weaker, heterogeneous base like K2​CO3​ in a polar aprotic solvent (DMF), and add the benzyl bromide dropwise over 4 hours at 0 °C to maintain a low localized concentration of the electrophile.

Q: My Knoevenagel condensation (Route A, Step 1) stalls at 60% conversion. Adding more base doesn't help. What is the mechanism of failure here? A: The Knoevenagel condensation is a reversible equilibrium. Adding more piperidine will not shift the thermodynamic endpoint; it only accelerates the rate. The reaction stalls because the generated water is promoting the reverse reaction (hydrolysis of the intermediate alkene). Solution: You must actively remove water. Equip your reaction flask with a Dean-Stark apparatus using toluene as a co-solvent, or add activated 4Å molecular sieves directly to the reaction mixture.

Q: During the Pd/C hydrogenation of the Knoevenagel adduct, the reaction stops prematurely, leaving 20% starting material. Why? A: This is classic catalyst poisoning. If your Knoevenagel adduct was not rigorously purified, trace amounts of piperidine (an amine) or sulfur-containing impurities from earlier steps will irreversibly bind to the active palladium sites, deactivating the catalyst. Solution: Perform a brief silica plug filtration of your Knoevenagel adduct before hydrogenation. Additionally, ensure your hydrogen balloon/line maintains positive pressure; a starved reaction will stall.

Q: I am observing ester hydrolysis (formation of the carboxylic acid) during my aqueous workup. How do I protect the methyl ester? A: The methyl ester adjacent to a carbamoyl group is highly susceptible to base-catalyzed saponification due to the neighboring group effect and the electron-withdrawing nature of the α -system[4]. Solution: Never use strong aqueous bases (like NaOH or KOH ) during workup. Quench reactions with saturated aqueous NH4​Cl (pH ~6) or a mild phosphate buffer to maintain near-neutral conditions during extraction.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. Each step contains an analytical validation checkpoint to ensure you do not proceed with failed intermediates.

Protocol 1: Synthesis of Methyl 2-carbamoyl-3-phenylacrylate (Knoevenagel Condensation)
  • Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve methyl malonamate (1.0 equiv, 100 mmol) and benzaldehyde (1.05 equiv, 105 mmol) in 100 mL of anhydrous toluene.

  • Catalysis: Add piperidine (0.1 equiv, 10 mmol) and glacial acetic acid (0.1 equiv, 10 mmol). Mechanistic Note: The combination forms piperidinium acetate, which provides both the amine for iminium formation and the mild acid for enolization.

  • Reaction: Heat the mixture to reflux (approx. 110 °C). Water will begin collecting in the Dean-Stark trap.

  • Validation Checkpoint: After 4 hours, check the reaction via TLC (Hexanes:EtOAc 1:1). The benzaldehyde spot (UV active, high Rf) should be nearly consumed, replaced by a new, intensely UV-active spot (the conjugated product) at a lower Rf.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with 1M HCl (50 mL) to remove piperidine, saturated NaHCO3​ (50 mL), and brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize from hot ethanol to afford the pure unsaturated intermediate.

Protocol 2: Synthesis of Methyl 2-carbamoyl-3-phenylpropionate (Catalytic Hydrogenation)
  • Setup: In a heavy-walled hydrogenation flask, dissolve the purified methyl 2-carbamoyl-3-phenylacrylate (50 mmol) in 75 mL of HPLC-grade methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol% Pd). Safety Note: Pd/C is pyrophoric when dry; always add it to the solvent under an inert argon atmosphere.

  • Reaction: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a positive pressure of H2​ (1 atm via balloon, or 40 psi via Parr shaker) and stir vigorously at 25 °C for 6–8 hours.

  • Validation Checkpoint: Analyze an aliquot by 1H NMR. The disappearance of the vinylic proton singlet (typically around δ 7.5–8.0 ppm) and the appearance of an ABX system (a doublet of doublets for the CH2​ and a triplet/multiplet for the CH between δ 3.0–4.0 ppm) confirms complete reduction.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (20 mL). Concentrate the filtrate in vacuo to yield the target methyl 2-carbamoyl-3-phenylpropionate as a white solid.

References

  • Synthesis and Application of Enantioenriched Functionalized α-Tetrasubstituted α-Amino Acids from Biocatalytic Desymmetrization of Prochiral α-Aminomalonamides. The Journal of Organic Chemistry - ACS Publications.[Link]

  • USE OF 1,3-DIOXIN-4-ONES AND THEIR RELATED COMPOUNDS IN SYNTHESIS. PART 35. SYNTHESIS OF OPTICALLY PURE FLUOROMALONAMIC ACIDS. Heterocycles (CLOCKSS).[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Methyl 2-carbamoyl-3-phenylpropionate in Aqueous Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility issues...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility issues of methyl 2-carbamoyl-3-phenylpropionate and other poorly water-soluble compounds in aqueous media.

Introduction: Understanding the Challenge

Methyl 2-carbamoyl-3-phenylpropionate, by its chemical nature, is anticipated to have limited aqueous solubility. Its structural features, including a phenyl ring and a methyl ester group, contribute to its hydrophobic character. While the carbamoyl group can participate in hydrogen bonding, the overall molecule is likely to be poorly soluble in water. This can lead to challenges in various experimental settings, from in vitro assays to formulation development.

This guide will walk you through a systematic approach to understanding and overcoming these solubility challenges, ensuring the reliability and reproducibility of your results.

Part 1: Initial Assessment & Characterization

A thorough understanding of your compound's physicochemical properties is the first step in addressing solubility issues.

FAQ: Where do I begin when I encounter solubility problems?

Start by systematically characterizing the solubility of your compound. This involves determining its solubility in various solvents and under different conditions.

Experimental Protocol: Basic Solubility Assessment

Objective: To determine the approximate solubility of methyl 2-carbamoyl-3-phenylpropionate in water and common co-solvents.

Materials:

  • Methyl 2-carbamoyl-3-phenylpropionate

  • Deionized water

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)

  • Vials

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a known volume of each solvent in separate vials.

    • Seal the vials and place them on an orbital shaker or use a magnetic stirrer.

    • Equilibrate the samples for 24-48 hours at a controlled temperature (e.g., 25°C or 37°C).[1]

  • Sample Collection and Analysis:

    • After equilibration, allow the samples to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved particles.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC or UV-Vis spectrophotometry.[2][3]

Data Interpretation:

SolventExpected SolubilityRationale
WaterLowThe compound is predominantly hydrophobic.
EthanolModerate to HighA common co-solvent that can increase the solubility of hydrophobic compounds.[4]
Propylene GlycolModerate to HighAnother widely used co-solvent in pharmaceutical formulations.[4][5]
PEG 400Moderate to HighA non-volatile co-solvent with a good safety profile.[6]
DMSOHighA powerful aprotic solvent capable of dissolving a wide range of compounds.[6]

Part 2: Troubleshooting Common Issues

This section addresses specific problems you might encounter during your experiments.

FAQ: My compound precipitates when I add my DMSO stock solution to my aqueous buffer/media. What should I do?

This is a common issue known as "crashing out" and occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[7][8]

Troubleshooting Steps:

  • Reduce the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution, ideally below 1%. This may require preparing a more concentrated stock solution if your final compound concentration allows.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous media, try a stepwise dilution. First, dilute the DMSO stock in a smaller volume of media, vortex or mix thoroughly, and then add this to the remaining media.

  • Increase Mixing/Agitation: Ensure rapid and thorough mixing at the point of addition to disperse the compound quickly before it has a chance to precipitate.

  • Warm the Aqueous Medium: Gently warming the aqueous medium (e.g., to 37°C) can sometimes help to keep the compound in solution, but be mindful of the compound's stability at elevated temperatures.[9]

  • Consider Co-solvents: If your experimental system allows, the addition of a less potent, water-miscible co-solvent to the aqueous phase can help to increase the overall solvent capacity for your compound.[4][6]

Workflow for Adding DMSO Stock to Aqueous Media

Caption: A decision-making workflow for troubleshooting precipitation upon the addition of a DMSO stock solution to an aqueous medium.

Part 3: Advanced Solubilization Strategies

If basic troubleshooting steps are insufficient, more advanced formulation strategies may be necessary.

FAQ: I need to prepare a higher concentration of my compound in an aqueous solution than is achievable with simple co-solvents. What are my options?

Several advanced techniques can significantly enhance the aqueous solubility of poorly soluble compounds.

Surfactant-Based Formulations

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[10] These micelles have a hydrophobic core that can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility.[11][12][13]

Commonly Used Surfactants:

Surfactant TypeExamplesKey Characteristics
Non-ionic Polysorbates (e.g., Tween® 80), Poloxamers (e.g., Pluronic® F-68)Generally well-tolerated and less likely to cause irritation.[14]
Anionic Sodium Lauryl Sulfate (SLS)Highly effective but can be more irritating.[12]
Cationic Cetyltrimethylammonium Bromide (CTAB)Often used in specific applications but can have toxicity concerns.

Experimental Protocol: Screening Surfactants for Solubilization

Objective: To identify a suitable surfactant and its optimal concentration for solubilizing methyl 2-carbamoyl-3-phenylpropionate.

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen surfactant.

  • Add an excess of the compound to each surfactant solution.

  • Equilibrate the samples for 24-48 hours with constant agitation.

  • Centrifuge or filter the samples to remove undissolved compound.

  • Analyze the supernatant for the concentration of the dissolved compound.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can form inclusion complexes with poorly water-soluble molecules, effectively encapsulating the hydrophobic portion of the guest molecule and increasing its solubility in water.[15][17][18]

Commonly Used Cyclodextrins:

CyclodextrinCavity SizePotential Applications
β-Cyclodextrin (β-CD) IntermediateSuitable for a wide range of molecules.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) IntermediateHigher aqueous solubility and better safety profile than β-CD.[18]
Sulfobutylether-β-Cyclodextrin (SBE-β-CD) IntermediateHigh aqueous solubility and can be used in parenteral formulations.[16]
Nanoparticle Engineering

Reducing the particle size of a compound to the nanometer range can significantly increase its surface area-to-volume ratio, leading to a higher dissolution rate and apparent solubility.[19][20][21]

Common Nanoparticle Approaches:

  • Nanosuspensions: Dispersions of pure drug nanoparticles in a liquid medium, often stabilized by surfactants or polymers.[22]

  • Polymeric Nanoparticles: The drug is encapsulated within or adsorbed onto a polymeric matrix.[23][24]

  • Lipid-Based Nanoparticles: These include solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are well-suited for lipophilic drugs.

Decision Tree for Advanced Solubilization

Caption: A decision-making flowchart for selecting an appropriate advanced solubilization strategy.

Part 4: Analytical Considerations

Accurate measurement of solubility is crucial for successful formulation development.

FAQ: How can I be sure that I am measuring the true equilibrium solubility?

Ensuring that you are measuring equilibrium solubility requires careful experimental design.

  • Time to Equilibrium: The system must be allowed to reach equilibrium. This can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) and ensuring that the concentration of the dissolved compound no longer increases.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurately recorded temperature is essential.[25]

  • Solid Phase Characterization: After the solubility measurement, it is good practice to analyze the remaining solid to ensure that it has not changed its crystalline form (polymorph) or solvated state.

References

  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2014). Journal of Drug Delivery and Therapeutics, 4(4).
  • methyl 2-carbamoyl-3-phenylpropionate — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Review On: Solubility Enhancement Techniques for Poorly Water-soluble Drugs. (n.d.). cr subscription agency.
  • A Review on Solubility Enhancement Methods for Poorly W
  • Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer. (n.d.). PMC.
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025). [Source not available].
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). [Source not available].
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY W
  • Engineering nano-drug biointerface to overcome biological barriers toward precision drug delivery. (n.d.). PMC.
  • The Use of Cyclodextrins in Pharmaceutical Formul
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • Cosolvent - Wikipedia. (n.d.). Retrieved from [Link]

  • Nanoparticle drug delivery - Wikipedia. (n.d.). Retrieved from [Link]

  • The Role of Surfactants in Solubiliz
  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (n.d.). [Source not available].
  • Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candid
  • Determination of Solubility by Gravimetric Method. (n.d.). [Source not available].
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PubMed.
  • The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). [Source not available].
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). Pharma Excipients.
  • Designing Nanoparticle-based Drug Delivery Systems for Precision Medicine. (2021). [Source not available].
  • Cyclodextrins in pharmaceutical formulations II: solubilization, binding constant, and complexation efficiency. (2015). pharma excipients.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibr
  • A recent overview of surfactant–drug interactions and their importance. (2023). RSC Publishing.
  • Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. (2025). IJCRT.org.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021). Reddit.
  • Nanoparticles, Precision Engineering for Synthesis of Tailored Dosage Form | Auctores. (2023). [Source not available].
  • Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. (2023). MDPI.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). [Source not available].
  • Methyl 2-phenylpropionate, (S)- | C10H12O2 | CID 9815297. (n.d.). PubChem - NIH.
  • Solubility: Importance, Measurements and Applic
  • On the Measurement of Solubility | Organic Process Research & Development. (2013). [Source not available].
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). [Source not available].
  • 1236 SOLUBILITY MEASUREMENTS. (n.d.).
  • Methyl 2-methyl-3-phenylpropanoate | C11H14O2 | CID 11105919. (n.d.). PubChem - NIH.
  • ethyl 2-methyl-3-oxo-3-phenylpropanoate - ChemBK. (2024). Retrieved from [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017). [Source not available].
  • Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. (n.d.). PubMed.
  • Methyl 3-phenylpropionate | C10H12O2 | CID 7643. (n.d.). PubChem - NIH.
  • methyl 2-benzoylamino-3-phenylpropyion
  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evalu
  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy | Molecular Pharmaceutics. (2023).
  • methyl 2-carbamoyl-3-phenylpropion

Sources

Troubleshooting

reducing byproducts in methyl 2-carbamoyl-3-phenylpropionate purification

Topic: Purification & Byproduct Reduction for Methyl 2-carbamoyl-3-phenylpropionate Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of isolating mono-fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Purification & Byproduct Reduction for Methyl 2-carbamoyl-3-phenylpropionate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of isolating mono-functionalized malonate derivatives. The synthesis of methyl 2-carbamoyl-3-phenylpropionate (CAS 57355-27-8) via the ammonolysis of dimethyl benzylmalonate is notoriously prone to over-reaction and thermal degradation.

Below is our comprehensive troubleshooting guide, designed to explain the mechanistic causality behind your experimental observations and provide self-validating protocols to ensure high-purity isolation.

Troubleshooting Guides & FAQs

Q1: What are the primary byproducts formed during the ammonolysis of dimethyl benzylmalonate, and what is the mechanistic causality behind their formation?

A1: The synthesis of1[1] is a stepwise nucleophilic acyl substitution. The primary byproducts arise from competing kinetic and thermodynamic pathways:

  • Benzylmalonamide (Diamide): Caused by over-amidation. If the local concentration of ammonia is too high or the reaction time is prolonged, the target monoamide undergoes a second nucleophilic attack.

  • Methyl 3-phenylpropionate: Caused by thermal decarboxylation. Malonic acid derivatives are highly sensitive to heat. If trace water in your solvent causes hydrolysis to the monoacid, subsequent heating (e.g., during solvent evaporation) provides the activation energy for the loss of CO₂, yielding 2[2].

Q2: How do the physicochemical properties of the reaction components dictate the purification strategy?

A2: Successful isolation relies on exploiting the distinct polarity and hydrogen-bonding capabilities of the components. The target monoamide possesses a unique balance of a non-polar benzyl group and a polar carbamoyl group, allowing it to be separated from both the non-polar diester and the highly polar diamide.

Table 1: Physicochemical Profile & Partitioning Data

CompoundCAS NumberRelative PolarityPartition Coefficient (LogP)*Primary Removal Strategy
Methyl 2-carbamoyl-3-phenylpropionate 57355-27-8Medium~1.2 - 1.5Target Product (Crystallizes)
Dimethyl benzylmalonate 52267-39-7Low~2.5Mother liquor (Soluble in Heptane)
Benzylmalonamide N/AHigh< 0.5Aqueous wash / Baseline retention
Methyl 3-phenylpropionate 103-25-3Low1.79Evaporation / Mother liquor

*Estimated values based on functional group contributions and literature analogs.

Q3: What is the standard, self-validating protocol for isolating the target compound from the crude mixture?

A3: To ensure high scientific integrity and reproducibility, follow this self-validating liquid-liquid extraction and crystallization workflow. This protocol inherently validates itself at each step through phase separation and selective precipitation.

Step-by-Step Methodology:

  • Reaction Quenching & Concentration:

    • Terminate the amidation reaction by removing the methanolic ammonia under reduced pressure.

    • Critical Causality: Maintain the rotary evaporator water bath strictly below 40°C. Exceeding this temperature triggers the decarboxylation of any hydrolyzed intermediates into methyl 3-phenylpropionate[2].

  • Liquid-Liquid Extraction (Diamide Purge):

    • Dissolve the crude residue in Ethyl Acetate (EtOAc) (10 mL/g of crude).

    • Wash the organic phase twice with an equal volume of 5% aqueous NaHCO₃, followed by a brine wash.

    • Self-Validation: The highly polar diamide and any acidic hydrolysis products partition into the aqueous layer. A TLC of the organic layer (developed in 1:1 EtOAc/Hexane) should confirm the disappearance of baseline impurities.

  • Selective Crystallization (Diester Purge):

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to a minimal volume (approx. 2 mL/g).

    • Add Heptane dropwise under continuous stirring until the solution becomes persistently cloudy.

    • Heat gently to 60°C to clarify the solution, then allow it to cool undisturbed to 4°C overnight.

    • Self-Validation: The target methyl 2-carbamoyl-3-phenylpropionate will precipitate as a crystalline solid due to the strong intermolecular hydrogen bonding of the primary amide. The unreacted lacks this hydrogen-bonding capacity and remains completely solvated in the non-polar mother liquor[3].

  • Isolation:

    • Filter the crystals via vacuum filtration, wash with ice-cold Heptane, and dry under high vacuum at room temperature to constant weight.

Q4: Can you visualize the logical flow of this purification process?

A4: The following diagram maps the phase distribution and selective isolation of the target molecule from its primary byproducts.

Purification Crude Crude Reaction Mixture (Target + Diester + Diamide) Ext Liquid-Liquid Extraction (EtOAc / H2O) Crude->Ext Aq Aqueous Layer (Diamide Impurity) Ext->Aq Removes polar byproducts Org Organic Layer (Target + Diester) Ext->Org Retains target & diester Cryst Selective Crystallization (Toluene / Heptane) Org->Cryst ML Mother Liquor (Diester Impurity) Cryst->ML Retains non-polar diester Pure Purified Target (Methyl 2-carbamoyl-3-phenylpropionate) Cryst->Pure Precipitates target

Workflow for the selective purification of methyl 2-carbamoyl-3-phenylpropionate.

Q5: I am still seeing unreacted dimethyl benzylmalonate in my final NMR. What went wrong?

A5: The presence of the diester indicates that the crystallization was either cooled too rapidly (causing the diester to become trapped in the crystal lattice) or the ratio of Heptane to EtOAc was too low. Causality: Dimethyl benzylmalonate[3] is highly soluble in non-polar solvents. If the crystallization mixture contains too much EtOAc, the solubility differential between the target and the diester is minimized. Ensure the EtOAc is thoroughly evaporated before adding the crystallization solvents, and use a minimal amount of Toluene to dissolve the crude before adding the Heptane anti-solvent.

References
  • N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)
  • Source: guidechem.
  • Kingreat Chemistry Company Limited @ ChemBuyersGuide.com, Inc.
  • Source: acs.

Sources

Optimization

thermal degradation troubleshooting for methyl 2-carbamoyl-3-phenylpropionate

Welcome to the Technical Support Center for Advanced Intermediates . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot the thermal degradat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Intermediates . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot the thermal degradation of methyl 2-carbamoyl-3-phenylpropionate (CAS 57355-27-8).

Because this molecule features both an ester and a primary amide on a malonate-type backbone, it is highly susceptible to specific thermally-driven side reactions. This guide bypasses generic advice to provide you with field-proven, mechanistic diagnostics and self-validating analytical protocols.

Diagnostic Workflow: Isolating Thermal Degradation

Before adjusting your synthesis or purification parameters, you must isolate when and how the degradation is occurring. Use the following diagnostic logic tree to guide your analytical approach.

ThermalDegradation Start Thermal Anomaly Detected (Purity Drop / Discoloration) Decision At what processing stage does degradation occur? Start->Decision Stage1 Vacuum Drying (< 80°C) Decision->Stage1 Stage2 Distillation / Melt (> 120°C) Decision->Stage2 Diag1 TGA-FTIR Analysis Target: H2O / NH3 evolution Stage1->Diag1 Diag2 Py-GC/MS Analysis Target: Nitriles / Dimers Stage2->Diag2 Mech1 Hydrolytic Cleavage (Moisture-driven) Diag1->Mech1 Mech2 Thermal Dehydration / Condensation Diag2->Mech2 Sol1 Optimize Desiccant & Lower Temp Mech1->Sol1 Sol2 Use Thin-Film Evaporation (Reduce Residence Time) Mech2->Sol2

Caption: Diagnostic workflow for isolating thermal degradation pathways of ester-amides.

Knowledge Base & FAQs: Mechanistic Causality

Q: We are observing a significant loss of assay and discoloration when drying methyl 2-carbamoyl-3-phenylpropionate at 80°C. What is the chemical cause? A: You are likely observing thermally-induced dehydration or condensation. The structural proximity of the primary amide (-CONH₂) and the methyl ester (-COOCH₃) on the same alpha-carbon creates a highly reactive microenvironment. At elevated temperatures, ester-amide systems undergo two primary degradation pathways:

  • Dehydration: The primary amide loses water to form a nitrile, yielding methyl 2-cyano-3-phenylpropionate.

  • Intermolecular Condensation: Amide groups nucleophilically attack neighboring ester groups, eliminating methanol or ammonia to form dimers or cyclic imides 1[1].

Q: How can we definitively prove which degradation pathway is ruining our batch? A: You must employ a hyphenated thermal analysis approach. We recommend 2[2]. TGA-FTIR will continuously monitor mass loss while identifying small volatile effluents (like CH₃OH, NH₃, or H₂O) in real-time. Subsequently,3[3] will vaporize the degraded solid residue, allowing you to identify the exact chemical structure of the degradant (e.g., detecting the nitrile byproduct or cross-linked oligomers)4[4].

Q: Can we distill this compound under high vacuum? A: Standard batch distillation is highly discouraged. Because the cleavage of the ester linkage and amide bond scission initiates rapidly above 150°C[4], the prolonged residence time in a batch still will destroy the product. If purification by distillation is mandatory, you must use a Wiped Film Evaporator (WFE) or Short Path Distillation unit to minimize thermal residence time to seconds rather than hours.

Quantitative Data: Thermal Degradation Milestones

To help you interpret your analytical data, compare your findings against these established thermal degradation milestones for ester-amide derivatives.

Degradation StageTemp Range (°C)Primary Evolved Gases (FTIR)Dominant Solid/Liquid Residue (GC/MS)Mechanistic Cause
Stage I (Onset) 80 - 120H₂O (3585 cm⁻¹)Methyl 2-cyano-3-phenylpropionatePrimary amide dehydration
Stage II (Condensation) 150 - 220CH₃OH (1030 cm⁻¹), NH₃ (960 cm⁻¹)Intermolecular dimers / OligomersEster-amide cross-linking
Stage III (Pyrolysis) > 280CO₂ (2350 cm⁻¹), CO, TolueneAromatic fragments, CharBackbone scission / Decarboxylation

Experimental Protocols: Self-Validating Diagnostics

To ensure your troubleshooting is grounded in empirical data, execute the following self-validating analytical protocol. This methodology ensures that any degradation observed is a true reflection of the sample's stability, not an artifact of the testing method.

Protocol: Hyphenated TGA-FTIR & Py-GC/MS Diagnostic Run

Objective: Identify the exact temperature of degradation onset and the specific chemical pathway (dehydration vs. condensation).

Step 1: Sample Preparation

  • Weigh exactly 10 ± 0.1 mg of the suspect methyl 2-carbamoyl-3-phenylpropionate batch into a deactivated stainless steel or platinum TGA crucible.

  • Self-Validation Check: Run a blank crucible first to ensure no residual organic contaminants are present to skew the FTIR baseline.

Step 2: TGA-FTIR Execution

  • Set the TGA furnace to heat from 25°C to 400°C at a strict heating rate of 10°C/min under a nitrogen atmosphere (flow rate: 80 mL/min).

  • Route the evolved gases to the FTIR via a transfer line heated to 280°C. Critical: Do not let the transfer line drop below 280°C, or high-boiling degradants will condense before reaching the IR cell.

  • Monitor the FTIR spectra specifically at 3585 cm⁻¹ (O-H stretch for water) and 1030 cm⁻¹ (C-O stretch for methanol) to determine if the molecule is dehydrating or condensing.

Step 3: Py-GC/MS Execution

  • Load 1 mg of the pristine sample into the pyrolyzer cup.

  • Perform flash pyrolysis at two distinct temperature setpoints: 150°C (simulating aggressive drying/distillation) and 350°C (full degradation).

  • GC Oven Program: Initial hold at 40°C for 2 min, ramp to 300°C at 20°C/min, and hold for 5 min.

  • MS Parameters: Scan range from 29 to 550 m/z.

  • Data Correlation: Cross-reference the MS fragments with the FTIR evolved gas data. If FTIR shows water evolution and GC/MS shows a mass peak corresponding to [M-18], you have definitively proven thermal dehydration to the nitrile.

References

  • Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS Source: National Taiwan University (ntu.edu.tw) URL:4[4]

  • Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity Source: National Institutes of Health (nih.gov) URL:1[1]

  • Pyrolysis GC-MS (Py-GC-MS) analysis laboratory Source: FILAB (filab.fr) URL:3[3]

  • An Untargeted Thermogravimetric Analysis-Fourier Transform Infrared-Gas Chromatography-Mass Spectrometry Approach for Plastic Polymer Identification Source: American Chemical Society (acs.org) URL:2[2]

Sources

Reference Data & Comparative Studies

Validation

Structural Comparison of Methyl 2-Carbamoyl-3-Phenylpropionate and Phenylalanine Derivatives: A Comprehensive Guide for Drug Design

In advanced medicinal chemistry and drug design, selecting the correct structural scaffold is paramount. As a Senior Application Scientist, I frequently guide research teams through the nuanced structural dichotomy betwe...

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Author: BenchChem Technical Support Team. Date: April 2026

In advanced medicinal chemistry and drug design, selecting the correct structural scaffold is paramount. As a Senior Application Scientist, I frequently guide research teams through the nuanced structural dichotomy between classical amino acid derivatives and their active methylene analogs.

This guide provides an objective, in-depth structural comparison between phenylalanine derivatives (specifically phenylalanine methyl ester) and methyl 2-carbamoyl-3-phenylpropionate . While both molecules share a 3-phenylpropanoate backbone, a single functional group substitution at the α -carbon drastically alters their electronic properties, chemical reactivity, and utility in pharmaceutical synthesis[].

Structural and Electronic Dichotomy

The fundamental difference between these two scaffolds lies at the α -carbon (C2 position):

  • Phenylalanine Methyl Ester: Features an electron-donating primary amine ( −NH2​ ) at the α -position. This configuration renders the molecule a potent N-nucleophile , making it a privileged building block for amide bond formation in peptidomimetics and protease inhibitors[].

  • Methyl 2-Carbamoyl-3-Phenylpropionate: Also known as N-benzylmalonamic acid methyl ester, this molecule replaces the α -amino group with an electron-withdrawing carbamoyl group ( −CONH2​ ). Because the α -carbon is now flanked by two carbonyl groups (an ester and an amide), the α -proton becomes highly acidic. This transforms the molecule into a C-nucleophile (an active methylene compound), priming it for cyclocondensation reactions to form heterocyclic rings like pyrimidinones[2].

Reactivity Phe Phenylalanine Methyl Ester (α-Amino Ester) N_Nuc N-Nucleophile (Basic Amine) Phe->N_Nuc Reactivity Center Mal Methyl 2-carbamoyl-3-phenylpropionate (α-Carbamoyl Ester) C_Nuc C-Nucleophile (Active Methylene) Mal->C_Nuc Reactivity Center Peptide Peptide Coupling (Amide Bonds) N_Nuc->Peptide + Carboxylic Acids Hetero Cyclocondensation (Pyrimidinones) C_Nuc->Hetero + Amidines

Caption: Structural Reactivity Divergence between Phenylalanine and Malonamate Derivatives.

Comparative Physicochemical & Reactivity Profile

To objectively compare their performance and synthetic utility, the quantitative and qualitative properties of both scaffolds are summarized below.

Property / FeaturePhenylalanine Methyl EsterMethyl 2-carbamoyl-3-phenylpropionate
IUPAC / Structural Class Methyl 2-amino-3-phenylpropanoate ( α -amino ester)Methyl 2-carbamoyl-3-phenylpropanoate ( α -carbamoyl ester)
α -Carbon Substituent Primary Amine ( −NH2​ )Primary Amide ( −CONH2​ )
Primary Reactivity N-NucleophileC-Nucleophile (Active Methylene)
α -Proton Acidity (pKa) ~29 (Non-acidic)~13-15 (Highly acidic)
Electrophilic Target Carboxylic acids, Acyl chloridesDMF-DMA, Aldehydes (Knoevenagel)
Major Synthetic Utility Peptide synthesis, Chiral auxiliariesHeterocycle synthesis (Pyrimidinones)
Drug Discovery Role Peptidomimetics, Protease inhibitors[]Antitumor agents, Barbiturate analogs[2]

Experimental Methodologies: Self-Validating Protocols

The distinct reactivity of these two scaffolds necessitates entirely different experimental workflows. Below are field-proven, step-by-step methodologies that highlight the causality behind the experimental choices and incorporate self-validating analytical checkpoints.

Protocol A: Solution-Phase Peptide Coupling (Phenylalanine Derivative)

This protocol utilizes phenylalanine methyl ester as an N-nucleophile to synthesize a dipeptide (e.g., Phe-Phe-OMe)[3].

Causality & Design: We utilize HATU and DIPEA rather than traditional DCC. HATU stabilizes the highly reactive O-acylisourea intermediate via a 7-membered hydrogen-bonded transition state, which drastically accelerates amidation and suppresses epimerization at the chiral α -carbon[3].

  • Preparation: Dissolve N-protected phenylalanine (1.0 eq) and phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF at 0 °C.

  • Base Addition: Add DIPEA (2.5 eq) dropwise. Causality: The excess base neutralizes the hydrochloride salt of the ester, liberating the free amine for nucleophilic attack.

  • Activation: Add HATU (1.2 eq) to the mixture and stir for 30 minutes at 0 °C, then allow it to warm to room temperature for 1-2 hours.

  • Work-up: Dilute with ethyl acetate, wash sequentially with 1N HCl, saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ and concentrate under vacuum.

  • Self-Validation System: Monitor the reaction via LC-MS. The protocol is validated when the primary amine peak (detectable via ninhydrin stain or UV at 254 nm) is fully consumed, and the target mass [M+H]+ of the dipeptide dominates the spectra.

Protocol B: Pyrimidinone Cyclocondensation (Methyl 2-carbamoyl-3-phenylpropionate)

This protocol utilizes the active methylene of methyl 2-carbamoyl-3-phenylpropionate to synthesize 2-substituted pyrimidinone-5-carboxylic acid benzylamides, which are known for their antitumor activities[2],[4].

Causality & Design: The reaction relies on N,N-dimethylformamide dimethyl acetal (DMF-DMA) to electrophilically activate the α -carbon. This forms a vinylogous amide (enamine) intermediate, which is highly susceptible to nucleophilic attack by an amidine, driving the cyclocondensation to form the pyrimidinone ring[2].

  • Enamine Formation: Add DMF-DMA (1.5 eq) to a solution of methyl 2-carbamoyl-3-phenylpropionate (1.0 eq) in anhydrous toluene.

  • Reflux: Heat the mixture to reflux (110 °C) for 4 hours. Causality: Elevated temperatures drive off the methanol byproduct, pushing the equilibrium toward the enamine intermediate.

  • Solvent Exchange: Evaporate the toluene and unreacted DMF-DMA under reduced pressure. Re-dissolve the crude enamine in anhydrous ethanol.

  • Cyclocondensation: Add an amidine or guanidine derivative (1.2 eq) and a catalytic amount of sodium ethoxide. Reflux for an additional 6 hours.

  • Self-Validation System: Validate the reaction via 1H -NMR. The successful formation of the pyrimidinone ring is confirmed by the complete disappearance of the highly shielded α -proton signal (from the starting malonamate) and the emergence of downfield aromatic/heterocyclic protons[4].

Workflow Step1 Methyl 2-carbamoyl-3-phenylpropionate + DMF-DMA in Toluene Step2 Reflux (110 °C) Formation of Vinylogous Amide Step1->Step2 Condensation (Electrophilic Activation) Step3 Addition of Guanidine/Amidine Base-Catalyzed Cyclization Step2->Step3 Solvent Evaporation & Re-dissolution Step4 2-Substituted Pyrimidinone Antitumor Scaffold Step3->Step4 Cyclocondensation

Caption: Experimental Workflow for the Synthesis of Pyrimidinone Antitumor Scaffolds.

Applications in Drug Development

The choice between these two scaffolds dictates the trajectory of a drug discovery program:

  • Phenylalanine Derivatives: Serve as privileged scaffolds in the design of target-specific peptidomimetics. Structure-Activity Relationship (SAR) studies heavily rely on the α -amino group to form directional hydrogen bonds within enzyme active sites, making them indispensable in the development of HIV and HCV protease inhibitors[].

  • Methyl 2-carbamoyl-3-phenylpropionate: By leveraging its active methylene, medicinal chemists can rapidly construct pyrimidinone and barbiturate libraries. These heterocyclic systems are critical in oncology. For instance, 2-substituted pyrimidinone-5-carboxylic acid benzylamides synthesized from this exact scaffold have demonstrated potent in vitro activity against LoVo and Hep3B cancer cell lines[2],[4].

References

  • Synthesis and antitumor activities of novel 2-substituted pyrimidinone-5-carboxylic acid benzylamides Source: Frontiers of Chemistry in China (Hep Journals / Springer) URL:[Link]

Sources

Comparative

A Definitive Guide to Standard Curve Validation for Methyl 2-Carbamoyl-3-Phenylpropionate: An HPLC-UV Approach

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For novel compounds such a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For novel compounds such as methyl 2-carbamoyl-3-phenylpropionate, a robust and reliable quantification method is paramount for accurate assessment in various stages of research and development. This guide provides a comprehensive, field-tested protocol for the validation of a standard curve for the quantification of methyl 2-carbamoyl-3-phenylpropionate using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices and grounding the protocol in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2] We will objectively compare this validated method with a non-validated, single-point calibration approach to underscore the importance of a comprehensive validation strategy.

The Critical Role of a Validated Standard Curve

A standard curve, or calibration curve, is the foundation of quantitative analysis. It establishes the relationship between the concentration of an analyte and the instrumental response. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][3] For quantitative assays, this translates to ensuring the method is accurate, precise, and linear over a specified range. A validated standard curve provides the confidence that the reported concentration of methyl 2-carbamoyl-3-phenylpropionate in a sample is a true and reliable value.

Foundational Pillars of Method Validation

Our protocol is built upon the internationally recognized validation characteristics outlined in the ICH Q2(R1) guideline:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.[2][3]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3][4][5]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][6]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3][6][7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3][6][7] This is further subdivided into:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[8]

    • Intermediate Precision: Precision within-laboratory variations: different days, different analysts, different equipment, etc.[6]

Experimental Workflow and Protocol

This section details the step-by-step methodology for generating and validating a standard curve for methyl 2-carbamoyl-3-phenylpropionate.

Diagram of the Standard Curve Validation Workflow

Standard Curve Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Stock_Solution Prepare Stock Solution of Methyl 2-carbamoyl- 3-phenylpropionate Working_Standards Prepare a Series of Working Standard Solutions (at least 5 concentrations) Stock_Solution->Working_Standards HPLC_Analysis Inject Standards into HPLC-UV System Working_Standards->HPLC_Analysis Record_Peak_Area Record Peak Area Response HPLC_Analysis->Record_Peak_Area Linearity Assess Linearity (Regression Analysis) Record_Peak_Area->Linearity Accuracy Determine Accuracy (% Recovery) Linearity->Accuracy Precision Evaluate Precision (RSD %) - Repeatability - Intermediate Precision Accuracy->Precision Range Define Analytical Range Precision->Range

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-carbamoyl-3-phenylpropionate

The procedures outlined herein are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and guidelines from the U.S. Environmental Protection Agency (EPA).[1][2][3] Adherence to these protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

The procedures outlined herein are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and guidelines from the U.S. Environmental Protection Agency (EPA).[1][2][3] Adherence to these protocols is not merely a matter of compliance but a fundamental aspect of responsible scientific practice.

Hazard Assessment and Waste Characterization

Before initiating any disposal procedure, a thorough hazard assessment is crucial. Based on the functional groups present in methyl 2-carbamoyl-3-phenylpropionate (a carbamate and a phenylpropionate ester), the following potential hazards should be considered:

  • Toxicity: Carbamate-containing compounds are a class of chemicals that include pesticides, herbicides, and fungicides, and are regulated as hazardous wastes due to their toxicity.[3]

  • Irritation: Phenylpropionate derivatives can cause skin and eye irritation.[4][5]

  • Respiratory Effects: Inhalation of dust or vapors may cause respiratory irritation.[4][5]

Immediate Action: Treat all waste containing methyl 2-carbamoyl-3-phenylpropionate as hazardous waste.[6] This conservative approach ensures the highest level of safety and compliance.

Table 1: Summary of Potential Hazards and Recommended Precautions

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowed.[4][7]Standard laboratory attire, including a lab coat and closed-toe shoes.
Skin Corrosion/Irritation Causes skin irritation.[4][5][7]Nitrile gloves (or other chemically resistant gloves).
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5][7]Safety glasses with side shields or chemical splash goggles.[8]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[4][5]Use in a well-ventilated area or under a chemical fume hood.[8]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of methyl 2-carbamoyl-3-phenylpropionate waste, from the point of generation to final collection.

Step 1: Waste Segregation at the Source

Proper segregation is the cornerstone of safe and efficient waste management.

  • Solid Waste: Collect un-used or contaminated solid methyl 2-carbamoyl-3-phenylpropionate in a dedicated, properly labeled hazardous waste container. This includes any contaminated items such as weigh boats, filter paper, or personal protective equipment (PPE).

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with methyl 2-carbamoyl-3-phenylpropionate must be disposed of in a designated sharps container.

Step 2: Waste Container Selection and Labeling

The integrity of the waste container and clarity of its labeling are critical for preventing accidental exposures and ensuring proper handling.

  • Container Selection: Use a container that is chemically compatible with methyl 2-carbamoyl-3-phenylpropionate and any solvents used. The container must have a secure, tight-fitting lid.[9]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".[9] The label must also include:

    • The full chemical name: "Methyl 2-carbamoyl-3-phenylpropionate"

    • The approximate concentration and volume of the waste.

    • The date on which the first waste was added to the container (accumulation start date).

    • The primary hazard(s) associated with the waste (e.g., "Toxic," "Irritant").

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[1]

  • Location: The SAA must be under the control of the person generating the waste.

  • Volume Limits: Up to 55 gallons of a single hazardous waste stream may be accumulated in an SAA.[1]

  • Container Management: Keep waste containers closed at all times except when adding waste.[6][9]

Step 4: Transfer to a Central Accumulation Area (CAA)

Once the SAA volume limit is reached, or the container is full, the waste must be transferred to a Central Accumulation Area (CAA) for pickup by a licensed waste disposal vendor.[1][9]

  • Requesting Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from your laboratory. This is often handled by the EHS department.

  • Transportation: Do not transport hazardous waste between laboratories or across public areas yourself. This should be done by trained EHS personnel.

Step 5: Final Disposal by a Licensed Vendor

All hazardous waste must be disposed of through a licensed professional waste disposal company.[4][10][11] These companies are equipped to handle and treat chemical waste in accordance with federal and state regulations.

  • Incineration: For many organic compounds, incineration at a permitted hazardous waste facility is the preferred method of disposal.[5]

  • Landfill: The land disposal of hazardous wastes is prohibited unless the wastes meet specific treatment standards established by the EPA.[2]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, prompt and appropriate action is essential.

Spill Response:
  • Small Spills: For a small spill, if you are trained and have the appropriate spill kit, you can clean it up yourself.

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[12][13]

    • Collect the absorbent material and spilled substance in a suitable container for disposal as hazardous waste.[4][10][11]

    • Clean the spill area with soap and water.

  • Large Spills: For large spills, or if you are not comfortable cleaning it up yourself:

    • Evacuate the area immediately.

    • Alert your supervisor and your institution's EHS department.

    • Prevent others from entering the area.

Exposure Response:
  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4][8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][10]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][8]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the disposal process for methyl 2-carbamoyl-3-phenylpropionate.

DisposalWorkflow cluster_Lab In the Laboratory cluster_Facility Facility Level cluster_External External Disposal Start Waste Generation (Methyl 2-carbamoyl-3-phenylpropionate) Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Label Label Container ('Hazardous Waste', Chemical Name, Date) Segregate->Label StoreSAA Store in Satellite Accumulation Area (SAA) Label->StoreSAA Transfer Request EHS Pickup StoreSAA->Transfer StoreCAA Store in Central Accumulation Area (CAA) Transfer->StoreCAA Vendor Licensed Disposal Vendor StoreCAA->Vendor FinalDisposal Final Disposal (e.g., Incineration) Vendor->FinalDisposal

Caption: Disposal workflow for methyl 2-carbamoyl-3-phenylpropionate.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of methyl 2-carbamoyl-3-phenylpropionate is a critical component of responsible laboratory practice. By following these guidelines, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain compliance with regulatory standards. A proactive and informed approach to chemical waste management is not just a requirement but a shared responsibility within the scientific community.

References

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. Retrieved from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). US EPA. Retrieved from [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. US EPA. Retrieved from [Link]

  • Safety Data Sheet - (S)-2-Methyl-3-phenylpropanoic acid. (2025). Angene Chemical. Retrieved from [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). Federal Register. Retrieved from [Link]

  • methyl 2-carbamoyl-3-phenylpropionate — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. Retrieved from [Link]

  • 08/12/2011: EPA Issues Rule on Carbamate Wastes. (2021). US EPA. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Retrieved from [Link]

  • ETHYL 3-PHENYLPROPIONATE. gsrs. Retrieved from [Link]

  • Material Safety Data Sheet - Ethyl Benzoate, 99+%. (2005). Cole-Parmer. Retrieved from [Link]

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